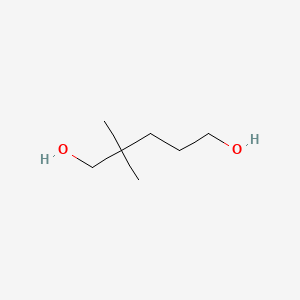

2,2-dimethylpentane-1,5-diol

Description

Its structure has been confirmed via X-ray crystallography, revealing a rigid zigzag backbone with stereochemical specificity in derivatives such as (S)-3-(4-bromophenyl)-2,2-dimethylpentane-1,5-diol . This compound is synthesized through asymmetric catalysis, achieving high yields (98%) in stereoselective reactions, making it valuable for chiral ligand applications in organic synthesis .

Properties

IUPAC Name |

2,2-dimethylpentane-1,5-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O2/c1-7(2,6-9)4-3-5-8/h8-9H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQOJDTOGFYCSAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCCO)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40440249 | |

| Record name | 2,2-dimethyl-1,5-pentanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3121-82-2 | |

| Record name | 2,2-dimethyl-1,5-pentanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dimethylpentane-1,5-diol can be synthesized through various methods. One common approach involves the reaction of 2,2-dimethylpentane with a strong oxidizing agent to introduce hydroxyl groups at the 1 and 5 positions. Another method involves the reduction of 2,2-dimethylpentane-1,5-dione using a reducing agent like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In industrial settings, the production of this compound often involves catalytic hydrogenation of 2,2-dimethylpentane-1,5-dione. This process is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylpentane-1,5-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The compound can be reduced to form alkanes.

Substitution: The hydroxyl groups can be substituted with other functional groups like halides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace hydroxyl groups with chlorine atoms.

Major Products Formed

Oxidation: 2,2-Dimethylpentane-1,5-dione or 2,2-dimethylpentanoic acid.

Reduction: 2,2-Dimethylpentane.

Substitution: 2,2-Dimethylpentane-1,5-dichloride.

Scientific Research Applications

2,2-Dimethylpentane-1,5-diol has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is used in the study of enzyme-catalyzed reactions involving diols.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2-dimethylpentane-1,5-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, the compound can interact with enzymes that catalyze reactions involving diols, affecting metabolic pathways.

Comparison with Similar Compounds

Pentane-1,5-Diol

- Structure : Linear diol (C5H12O2) without branching.

- Applications :

- Safety Profile : Classified as a Category 4 oral toxin with skin/eye irritation risks (H302, H315, H319) .

Key Difference : The linear structure of pentane-1,5-diol enhances its ability to penetrate biological membranes, while the branched 2,2-dimethyl variant likely exhibits reduced mobility and altered solubility due to steric hindrance.

Propane-1,2-Diol (Propylene Glycol)

- Structure : Shorter chain (C3H8O2) with hydroxyl groups at adjacent carbons.

- Applications : Common solvent and absorption enhancer, but less effective than pentane-1,5-diol in terbinafine delivery .

- Safety : Generally recognized as safe (GRAS) but can cause irritation at high concentrations.

Key Difference : The shorter chain length of propane-1,2-diol limits its efficacy in sustained drug release compared to longer-chain diols like pentane-1,5-diol.

3-Phenylpentane-1,5-Diol

- Structure : Aromatic substitution at C3 (C11H16O2).

- Applications : Investigated in pharmaceutical intermediates and chiral catalysis .

- Research Findings : The phenyl group introduces π-π interactions, enhancing binding affinity in catalytic systems.

Key Difference : The aromatic substituent in 3-phenylpentane-1,5-diol contrasts with the aliphatic methyl groups in 2,2-dimethylpentane-1,5-diol, leading to divergent applications in catalysis and drug design.

Hexan-1,5-Diol

- Structure : Extended chain (C6H14O2).

- Applications : Studied for adsorption in porous materials like ZIF-8 and UIO-66, where chain length influences diffusion rates .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Efficacy in Percutaneous Absorption (Terbinafine Delivery)

| Enhancer | Concentration | Absorption Efficiency | Reference |

|---|---|---|---|

| Pentane-1,5-diol | 5% | Highest | |

| Propane-1,2-diol | 5% | Moderate |

Research Findings and Discussion

- Chain Length : Longer diols (e.g., hexan-1,5-diol) exhibit stronger adsorption in porous materials due to increased van der Waals interactions .

- Safety : While pentane-1,5-diol has well-documented irritation risks, the safety of this compound remains understudied, necessitating further toxicological evaluation .

Biological Activity

2,2-Dimethylpentane-1,5-diol is an organic compound classified as a diol, characterized by the presence of two hydroxyl () groups attached to a pentane chain. This compound has gained interest in various fields due to its unique biological activity and potential therapeutic applications. This article delves into the biological properties of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 132.20 g/mol. The structure features hydroxyl groups at the first and fifth carbon atoms of the pentane chain, contributing to its solubility in water and reactivity in biological systems.

Research indicates that this compound exhibits several biological activities:

- Enzyme Interaction : The compound has been shown to interact with various enzymes, potentially modulating their activity. This interaction is crucial for its role in biochemical pathways.

- Receptor Modulation : It affects receptor functions, which may lead to changes in cellular signaling pathways. Notably, it has been observed to activate β-catenin, inhibiting its degradation and promoting its translocation into the nucleus. This process can facilitate the transcription of genes involved in cell proliferation and survival.

Anti-Tumor Activity

One of the most significant findings regarding this compound is its potential anti-tumor properties. Studies have demonstrated that it can inhibit cancer cell growth through mechanisms involving β-catenin stabilization. The ability to modulate this pathway suggests a promising role in cancer therapy.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Enzyme Interaction | Modulates enzyme functions | |

| Receptor Modulation | Affects cellular signaling pathways | |

| Anti-Tumor Activity | Inhibits cancer cell growth via β-catenin pathway |

Case Study 1: Anti-Cancer Effects

A study investigated the effects of this compound on various cancer cell lines. The results indicated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The mechanism was linked to the activation of β-catenin and subsequent gene expression changes associated with apoptosis and cell cycle arrest.

Case Study 2: Enzyme Interaction

Another research focused on the interaction between this compound and specific metabolic enzymes. The findings revealed that the compound could act as a competitive inhibitor for certain enzymes involved in metabolic pathways. This interaction highlights its potential utility in metabolic regulation and therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.